molecular formula C6H14ClN B14081869 (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride CAS No. 2306249-38-5

(2S,4S)-2,4-Dimethylpyrrolidine hydrochloride

Cat. No.: B14081869
CAS No.: 2306249-38-5
M. Wt: 135.63 g/mol
InChI Key: RDKBTPFACIKRQD-GEMLJDPKSA-N
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Description

(2S,4S)-2,4-Dimethylpyrrolidine hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride typically involves the diastereoselective synthesis of its precursor, (2S,4S)-2,4-Dimethylpyrrolidine. One common method includes the use of commercially available starting materials, which undergo a series of reactions to form the desired product with high diastereoselectivity . The reaction conditions often involve the use of zinc and magnesium enolates, which help in achieving the desired stereochemistry .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of flow microreactor systems, which provide a more sustainable and versatile approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and improved reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to form different derivatives with potential biological activities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and specific solvents to ensure high selectivity and yield .

Major Products Formed: The major products formed from the reactions of this compound include pyrrolidin-2-ones and 3-iodopyrroles. These products are obtained through selective synthesis involving ring contraction and deformylative functionalization of piperidine derivatives .

Scientific Research Applications

(2S,4S)-2,4-Dimethylpyrrolidine hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways. The compound’s unique stereochemistry makes it valuable in the design of drugs with high specificity and efficacy .

Mechanism of Action

The mechanism of action of (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application of the compound, but they generally include interactions with enzymes and receptors that play crucial roles in biological processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride include (2S,4S)-4-Mercaptopyrrolidine-2-carboxamido benzoic acid hydrochloride and (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid .

Uniqueness: What sets this compound apart from these similar compounds is its specific stereochemistry and the resulting biological activity. The compound’s unique configuration allows for selective interactions with molecular targets, making it a valuable tool in the development of targeted therapies and advanced materials.

Properties

CAS No.

2306249-38-5

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

IUPAC Name

(2S,4S)-2,4-dimethylpyrrolidine;hydrochloride

InChI

InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1

InChI Key

RDKBTPFACIKRQD-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1C[C@@H](NC1)C.Cl

Canonical SMILES

CC1CC(NC1)C.Cl

Origin of Product

United States

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